molecular formula C20H18F3N3O2S B2860123 2-((1H-indol-3-yl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034500-44-0

2-((1H-indol-3-yl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2860123
CAS RN: 2034500-44-0
M. Wt: 421.44
InChI Key: ADNFYISXBRMNAO-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

Research efforts have been directed toward the synthesis of novel heterocyclic compounds due to their significant biological activities. For instance, the enantioselective organocatalytic approach has enabled the rapid synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit important biological activities (Xiao-Hua Chen et al., 2009). These derivatives are synthesized with high enantiopurity and structural diversity, suggesting potential applications in drug discovery and development.

Antiviral Activity

Another study focused on the synthesis, reactions, and evaluation of antiviral activity of certain heterocyclic compounds. For example, derivatives of 1H-Pyrazolo[3,4-b]pyridin were synthesized and found to possess cytotoxicity and activity against HSV1 and HAV-MBB, indicating their potential as antiviral agents (F. Attaby et al., 2006).

Synthetic Methodologies

The development of green synthetic methodologies for the preparation of indolines and pyrrolidines from alkenes has been reported, utilizing environmentally friendly oxidants. This presents a general and sustainable approach for the synthesis of nitrogen-containing heterocycles, highlighting the importance of green chemistry in the synthesis of biologically active compounds (Alexis Theodorou & C. Kokotos, 2017).

Catalytic Activities

Research has also delved into the synthesis and characterization of novel trinuclear rare-earth metal amido complexes incorporating indolyl groups. These complexes have shown significant catalytic activities for the hydrophosphonylation of aldehydes and ketones, providing a new avenue for the synthesis of α-hydroxy phosphonates (Song Yang et al., 2014).

Biological Activities

Novel 1H-1,2,4-triazole derivatives containing a pyridine unit were synthesized and evaluated for their antibacterial and plant growth regulatory activities. This study highlights the potential of such compounds in agricultural sciences and as antibacterial agents (Jian‐Bing Liu et al., 2007).

properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c21-20(22,23)13-5-7-24-18(9-13)28-14-6-8-26(11-14)19(27)12-29-17-10-25-16-4-2-1-3-15(16)17/h1-5,7,9-10,14,25H,6,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNFYISXBRMNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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